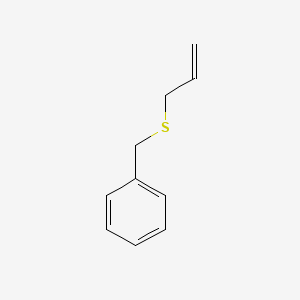

Allyl(benzyl)sulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6937-97-9 |

|---|---|

Molecular Formula |

C10H12S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

prop-2-enylsulfanylmethylbenzene |

InChI |

InChI=1S/C10H12S/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

InChI Key |

JEJKPKFDMNNGDH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Allyl Benzyl Sulfide and Its Structural Analogs

Catalytic Approaches to Allyl(benzyl)sulfide Synthesis

The synthesis of thioethers, including allyl and benzyl (B1604629) derivatives, has been significantly advanced through the development of catalytic reactions that utilize transition metals. These methods often proceed under mild conditions with high functional group tolerance, providing efficient access to a diverse range of sulfide (B99878) compounds.

Iridium-Catalyzed Asymmetric Allylation Strategies

Iridium catalysis provides a powerful strategy for the asymmetric synthesis of chiral allyl sulfides. These methods often employ chiral ligands to induce high levels of enantioselectivity in the allylation of thiol nucleophiles. organic-chemistry.orgacs.org The iridium-catalyzed asymmetric allylation of aliphatic thiols with allyl carbonates can produce branched allyl sulfides with excellent regio- and enantioselectivity. organic-chemistry.orgacs.orgnih.gov

The reaction is typically catalyzed by an iridium complex ligated with a chiral monodentate phosphoramidite (B1245037) ligand. organic-chemistry.orgacs.org Dichloromethane has been identified as the optimal solvent for this transformation. organic-chemistry.org This methodology has proven effective for a range of allylic substrates and aliphatic thiols, affording branched products in yields from 34% to 80%, with regioselectivity up to 94:6 and enantiomeric excess (ee) values as high as 98%. organic-chemistry.orgacs.org This represents a significant achievement in the transition-metal-catalyzed allylation of aliphatic thiols, providing access to valuable chiral building blocks for the synthesis of biologically active sulfur-containing compounds. organic-chemistry.org

| Allyl Carbonate | Thiol | Catalyst System | Yield (Branched) | b:l Ratio | ee | Citation |

| Cinnamyl methyl carbonate | 1-Hexanethiol | [Ir(COD)Cl]2 / Chiral Ligand L3 | 75% | 93:7 | 97% | organic-chemistry.orgacs.org |

| Cinnamyl methyl carbonate | Cyclohexanethiol | [Ir(COD)Cl]2 / Chiral Ligand L3 | 80% | 94:6 | 98% | organic-chemistry.orgacs.org |

| Cinnamyl methyl carbonate | Benzyl mercaptan | [Ir(COD)Cl]2 / Chiral Ligand L3 | 78% | 92:8 | 97% | organic-chemistry.orgacs.org |

| (E)-Hex-2-en-1-yl methyl carbonate | Benzyl mercaptan | [Ir(COD)Cl]2 / Chiral Ligand L3 | 64% | 85:15 | 95% | organic-chemistry.org |

Nickel-Catalyzed C-S Coupling Reactions

Nickel catalysis offers a versatile and cost-effective platform for the formation of C–S bonds. Various nickel-catalyzed methods have been developed, including the cross-coupling of alkenyl or aryl halides with thiols and the decarbonylative thioetherification of carboxylic acids. organic-chemistry.orgorganic-chemistry.orgacs.org

A notable strategy is the decarbonylative thioetherification, which uses abundant carboxylic acids as starting materials. organic-chemistry.orgacs.org In this approach, benzoic, cinnamic, and benzyl carboxylic acids can be coupled with a range of aromatic and aliphatic thiols. acs.org The reaction is typically performed at elevated temperatures in the presence of a nickel catalyst such as Ni(cod)2, a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and an activator like pivalic anhydride (B1165640) (Piv2O), affording thioethers in yields up to 99%. organic-chemistry.orgacs.org This method demonstrates high functional group tolerance and represents an atom- and step-economical alternative to traditional methods that rely on organohalides. organic-chemistry.org

Other nickel-catalyzed approaches include the cross-coupling of alkenyl halides with thiols under mild, basic conditions and the reaction of allylic acetates with thiols promoted by a Ni(0)-triethyl phosphite (B83602) complex. organic-chemistry.orgorganic-chemistry.org These methods provide efficient routes to various alkenyl and allylic sulfides. organic-chemistry.orgorganic-chemistry.org

| Carboxylic Acid | Thiol | Catalyst System | Yield | Citation |

| Benzoic acid | 4-Methylbenzenethiol | Ni(cod)2, dppp, Piv2O | 90% | acs.org |

| Cinnamic acid | 4-Methylbenzenethiol | Ni(cod)2, dppp, Piv2O | 73% | organic-chemistry.orgacs.org |

| Phenylacetic acid | 4-Methylbenzenethiol | Ni(cod)2, dppp, Piv2O | 85% | organic-chemistry.org |

| 4-Chlorobenzoic acid | Benzenethiol | Ni(cod)2, dppp, Piv2O | 95% | acs.org |

Indium-Catalyzed Substitution Reactions

Indium catalysts are effective in promoting the synthesis of thioethers through various substitution pathways. These reactions often proceed under mild conditions and tolerate a range of functional groups. Key strategies include the dehydrative coupling of alcohols with thiols and the substitution of allylic acetates. organic-chemistry.orgchemrevlett.com

An efficient method involves the use of indium(III) triflate (In(OTf)3) to catalyze the dehydrative thioetherification of secondary and tertiary benzyl alcohols with both aromatic and aliphatic thiols. chemrevlett.com This reaction proceeds with very low catalyst loadings (0.1–0.2 mol%) in nitromethane (B149229) at 80 °C, providing excellent yields of the desired thioethers. chemrevlett.com

Another significant approach is the indium triiodide (InI3)-catalyzed substitution of the acetoxy group in substrates like benzyl and allyl acetates using thiosilanes as the sulfur source. organic-chemistry.orgpharmatutor.orgorganic-chemistry.org This provides a versatile route to various thioethers, including allyl and benzyl sulfides, in good yields. organic-chemistry.orgpharmatutor.org Additionally, nano-sized indium oxide has been shown to catalyze the C-S bond formation between allyl chloride and arylthiols. researchgate.net

| Electrophile | Nucleophile | Catalyst | Conditions | Yield | Citation |

| Benzyl acetate | Trimethyl(phenylthio)silane | InI3 | CH2Cl2, rt | 94% | organic-chemistry.org |

| Allyl acetate | Trimethyl(phenylthio)silane | InI3 | CH2Cl2, rt | 92% | organic-chemistry.org |

| Diphenylmethanol | Thiophenol | In(OTf)3 (0.2 mol%) | MeNO2, 80 °C | 99% | chemrevlett.com |

| 1-Phenylethan-1-ol | 4-Chlorothiophenol | In(OTf)3 (0.2 mol%) | MeNO2, 80 °C | 91% | chemrevlett.com |

Copper-Catalyzed Thiolation Procedures

Copper-catalyzed C–S cross-coupling reactions, often referred to as Ullmann-type couplings, are a cornerstone for the synthesis of aryl sulfides and can be extended to alkyl-aryl sulfides. These methods typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. organic-chemistry.orgmdpi.com

While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures with the aid of specific ligands. acsgcipr.org For example, ligand-free copper(I) oxide (Cu2O) can effectively catalyze the C-S bond formation between aryl iodides and thiols to produce a wide array of diaryl and alkyl-aryl sulfides in good yields. organic-chemistry.org Microwave-promoted C-S coupling using copper(II) oxide and 1,10-phenanthroline (B135089) in water also provides an efficient route to aryl sulfides. organic-chemistry.org

A particularly mild and environmentally friendly method uses copper sulfate (B86663) (CuSO4) as the catalyst and sodium thiosulfate (B1220275) (Na2S2O3) as the sulfur source in water at room temperature. nih.gov This system is compatible with various biomolecules, highlighting its potential for late-stage functionalization in complex settings. nih.gov Although many examples focus on aryl sulfides, the formation of alkyl-aryl sulfides demonstrates the potential applicability of these methods for constructing benzyl sulfide structures. organic-chemistry.org

| Aryl Halide | Thiol | Catalyst System | Base | Yield | Citation |

| Iodobenzene | Thiophenol | CuI (10 mol%) | K3PO4 | 92% | organic-chemistry.org |

| 1-Iodo-4-nitrobenzene | Thiophenol | Cu2O (10 mol%) | Cs2CO3 | 92% | organic-chemistry.org |

| 1-Iodo-4-methoxybenzene | 1-Dodecanethiol | Cu2O (10 mol%) | Cs2CO3 | 81% | organic-chemistry.org |

| 1-Bromo-4-fluorobenzene | Thiophenol | Cu2O (10 mol%) | Cs2CO3 | 86% | organic-chemistry.org |

Zinc-Catalyzed Hydrothiolation Reactions

Zinc catalysts offer two distinct and effective strategies for the synthesis of thioethers: the dehydrative coupling of alcohols and the hydrothiolation of alkenes. chemrevlett.comnih.gov

The zinc-catalyzed dehydrative thioetherification of benzylic alcohols with thiols is a well-established method. chemrevlett.com Inexpensive zinc salts like zinc iodide (ZnI2) or zinc chloride (ZnCl2) can efficiently catalyze the reaction between various benzylic alcohols and thiols to give the corresponding thioethers in moderate to high yields (71-99%). chemrevlett.com Zinc triflate (Zn(OTf)2) has also been reported as an effective catalyst for this transformation. cbijournal.comresearchgate.net

A different approach involves the zinc-catalyzed regioselective hydrothiolation of alkenes. nih.govacs.orgacs.org In the presence of a zinc catalyst, such as zinc iodide (ZnI2), and a Brønsted acid co-catalyst like 4-toluenesulfonic acid, thiols can be added across a C=C double bond. nih.govacs.org This reaction proceeds via a Markovnikov-type addition, selectively forming the more substituted sulfide. nih.govacs.orgacs.org This method is effective for a wide range of aryl alkenes and both arenethiols and alkyl thiols, providing excellent yields while suppressing the formation of the anti-Markovnikov isomer. nih.gov This makes it a valuable tool for converting allyl precursors into the corresponding sulfide structures.

| Reaction Type | Substrate(s) | Catalyst System | Conditions | Yield | Citation |

| Dehydrative Coupling | Benzyl alcohol, Thiophenol | ZnI2 (50 mol%) | DCE, reflux | 99% | chemrevlett.com |

| Dehydrative Coupling | 4-Methoxybenzyl alcohol, Thiophenol | ZnCl2 (10 mol%) | Neat, rt | 93% | chemrevlett.com |

| Hydrothiolation | Styrene, 4-Methylbenzenethiol | ZnI2, 4-Toluenesulfonic acid | CH2Cl2, rt | 99% | nih.govacs.org |

| Hydrothiolation | 1-Octene, Benzenethiol | ZnI2, 4-Toluenesulfonic acid | CH2Cl2, rt | 91% | nih.govacs.org |

Rhodium-Catalyzed Hydrothiolation of Dienes

Rhodium-catalyzed hydrothiolation represents a powerful and atom-economical method for the formation of carbon-sulfur bonds, enabling the synthesis of allylic sulfides from 1,3-dienes. acs.org This methodology allows for the selective addition of a thiol across one of the double bonds in a diene system. Research has demonstrated that by carefully selecting the rhodium catalyst and associated ligands, high regioselectivity can be achieved, affording either secondary or tertiary allylic sulfides from the addition of a thiol to the more substituted double bond of the diene. acs.org

The regioselectivity of the hydrothiolation of 1,3-dienes can be controlled by the choice of counterion associated with the rhodium center. acs.org Non-coordinating counterions, such as hexafluoroantimonate (SbF₆⁻), favor η⁴-diene coordination, leading to the formation of allylic sulfides. acs.org Conversely, coordinating counterions like chloride (Cl⁻) promote η²-diene binding, resulting in homoallylic sulfides. acs.org

Further advancements have focused on the hydrothiolation of other unsaturated systems. For instance, the divergent reactivity of cyclopropenes under rhodium-catalyzed hydrothiolation can yield either cyclopropyl (B3062369) sulfides or ring-opened allylic sulfides. nih.govescholarship.org The outcome is dictated by the choice of bisphosphine ligand. Electron-rich Josiphos ligands tend to promote reductive elimination from a common cyclopropyl-Rh(III) intermediate to give the cyclopropyl sulfide product. nih.govescholarship.org In contrast, atropoisomeric ligands like DTBM-BINAP facilitate a ring-opening pathway to generate the allylic sulfide. nih.govescholarship.org An enantioselective variant for the synthesis of chiral allylic sulfones has also been developed, which proceeds through a Rh-catalyzed hydrothiolation of allenes followed by oxidation of the resulting allylic thioether. nih.gov

Table 1: Ligand-Controlled Divergent Hydrothiolation of Cyclopropenes

| Ligand Family | Product Type | Selectivity | Reference |

|---|---|---|---|

| Josiphos (alkyl-substituted) | Cyclopropyl Sulfide | High enantio- and diastereoselectivity | nih.govescholarship.org |

Platinum(II) Complex Catalysis in Related Sulfide Oxidation Systems

While not a direct synthesis of sulfides, the oxidation of sulfides to sulfoxides is a critical related transformation. Platinum(II) complexes have emerged as effective photocatalysts for the aerobic oxidation of sulfides. acs.orgrsc.org These catalytic systems can oxidize a wide array of sulfides, including those with aryl, alkyl, allyl, and benzyl groups, with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone. rsc.org

The process often utilizes visible light and atmospheric oxygen as the terminal oxidant, presenting an environmentally friendly alternative to traditional stoichiometric oxidants. acs.orgrsc.org Cationic Pt(II) complexes featuring 8-oxyquinolinate or 8-thioquinolinate and various phosphine ligands have been synthesized and evaluated. acs.org The coordination of different phosphine ligands can tune the photophysical properties of the complex, such as the absorption energy of the metal-to-ligand charge-transfer (MLCT) band. acs.org Certain water-soluble Pt(II) complexes have demonstrated high catalytic performance and stability, allowing the photooxidation to be performed in water as a green solvent. acs.org For example, the catalyst [Pt(QS)(dppe)]Cl has been used to successfully catalyze the oxidation of various sulfides in water. acs.org

Table 2: Performance of Selected Pt(II) Photocatalysts in Sulfide Oxidation

| Catalyst | Ligands | Key Feature | Reference |

|---|---|---|---|

| [Pt(QO)(BINAP)]Cl | 8-oxyquinolinate, BINAP | High catalytic performance and stability | acs.org |

| [Pt(QS)(dppe)]Cl | 8-thioquinolinate, dppe | Effective in water as a solvent | acs.org |

Proazaphosphatrane-Catalyzed Isomerizations of Related Sulfides

Proazaphosphatranes are strong, non-ionic bases that have proven to be highly effective catalysts for the isomerization of allylic compounds under mild conditions. dicp.ac.cn Specifically, proazaphosphatrane catalysts of the type P(RNCH₂CH₂)₃N (where R = Me, i-Pr) can selectively isomerize allyl phenyl sulfide to its corresponding vinyl isomer, 1-phenylthiopropene. dicp.ac.cnresearchgate.net

This transformation is typically carried out in a solvent like acetonitrile (B52724) at a moderate temperature of 40°C, achieving high yields of up to 95%. dicp.ac.cnresearchgate.net The isomerization results in a mixture of Z/E isomers of the vinyl sulfide. researchgate.net This catalytic method is also applicable to a range of other allylic compounds, including allylaromatics and allyl phenyl sulfone. dicp.ac.cnsigmaaldrich.com The process offers significant advantages, including mild reaction conditions, experimental simplicity, and high product yields. researchgate.net

Table 3: Proazaphosphatrane-Catalyzed Isomerization of Allyl Phenyl Sulfide

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Allyl phenyl sulfide | P(i-PrNCH₂CH₂)₃N | CH₃CN, 40°C | 1-Phenylthiopropene (Z/E mixture) | 93-95% | researchgate.net |

Ruthenium(II)-Catalyzed and Cobalt(II)-Based Metal Systems in Related Sulfonamide Synthesis

Although the synthesis of sulfonamides differs from that of sulfides, the catalytic systems employed are relevant within the broader context of organosulfur chemistry. Ruthenium(II) and Cobalt(II) complexes are notable catalysts for constructing sulfonamide frameworks.

Cobalt(II)-based metalloradical systems have been developed for the enantioselective 1,5-C-H amination of sulfonyl azides to produce chiral five-membered cyclic sulfonamides. thieme-connect.comnih.gov This catalytic process operates through a stepwise radical mechanism under neutral and non-oxidative conditions and is effective for both arylsulfonyl and the more challenging alkylsulfonyl azides. thieme-connect.comnih.gov The system demonstrates remarkable chemoselectivity, capable of aminating allylic C-H bonds without reacting with C=C double bonds. nih.gov

Ruthenium(II) complexes are also widely used in sulfonamide chemistry. They have been employed as catalysts for the intermolecular annulation of alkenyl sulfonamides with alkynes to access bicyclic sultams. thieme-connect.com Furthermore, Ru(II)-Schiff base complexes bearing a sulfonamide moiety have been shown to be efficient catalysts for the transfer hydrogenation of ketones. researchgate.net In a different application, sulfonamide-based Ru(II) complexes have been designed as chemosensors for anion recognition. researchgate.net

Non-Catalytic and Green Synthesis Techniques for this compound Derivatives

Thiol-Free One-Pot Methodologies

To address the malodorous and toxic nature of thiols, thiol-free synthetic methods for sulfides have been developed. A facile and efficient one-pot method allows for the direct synthesis of sulfides from starting materials like benzyl bromides using potassium thioacetate (B1230152) (PTA) as the sulfur source. researchgate.netnih.gov This approach avoids the isolation of thiol intermediates.

The reaction is typically performed under green conditions, often without a metal catalyst, and is compatible with a variety of functional groups. researchgate.netnih.gov The process involves the initial reaction of the halide with PTA, followed by in-situ hydrolysis to generate the thiolate, which then reacts with another equivalent of the halide to form the sulfide. This methodology has been successfully applied to synthesize a range of symmetrical and unsymmetrical sulfides, including bis-sulfides. researchgate.net A similar transition-metal-free, one-pot protocol has been developed for synthesizing 2-benzyl/2-allyl-substituted thiobenzoazoles in water, highlighting the green potential of such methods. acs.org

Metal-Free and Solvent-Free Reaction Conditions for Related Sulfides

Significant progress has been made in developing metal-free and solvent-free reactions for sulfide synthesis, aligning with the principles of green chemistry. Benzylic sulfides can be synthesized by the reaction of benzylic alcohols with various thiols under catalyst- and solvent-free conditions. organic-chemistry.org

Another green approach is the visible-light-promoted thiolation of benzyl chlorides with thiosulfonates, which proceeds efficiently via an electron donor-acceptor complex, obviating the need for a metal or photocatalyst. organic-chemistry.org The hydrothiolation of alkenes can also be achieved under metal-free conditions. For example, I₂ can catalyze the Markovnikov hydrothiolation of alkenes with high functional group tolerance. organic-chemistry.org Furthermore, a highly selective anti-Markovnikov addition of thiols to unactivated alkenes can be performed in water at room temperature without any additives, providing a very simple and efficient route to linear thioethers. organic-chemistry.org The reduction of sulfoxides back to sulfides has also been achieved under organic solvent-free conditions using NaSH·H₂O and aqueous HCl, yielding only sodium chloride and sulfur as non-hazardous byproducts. tandfonline.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Allyl phenyl sulfide |

| Allyl phenyl sulfone |

| Benzyl bromide |

| 1-Phenylthiopropene |

| Potassium thioacetate (PTA) |

| Sodium Hydrosulfide (B80085) (NaSH) |

| DTBM-BINAP |

| BINAP |

Utilization of Nano-Materials in Sulfide Synthesis

The application of nanomaterials as catalysts represents a significant advancement in the synthesis of sulfides, offering high efficiency, mild reaction conditions, and catalyst reusability. Gold nanoparticles, in particular, have demonstrated considerable efficacy in thioetherification reactions.

Gold nanoparticles supported on zirconium dioxide (Au/ZrO₂) have been shown to be highly effective catalysts for the synthesis of allyl and benzyl sulfides from their respective phosphates. rsc.orgrsc.orgrsc.org The reaction proceeds efficiently by coupling allyl or benzyl phosphates with thiosilanes under mild conditions, yielding the desired sulfides in excellent yields. rsc.orgrsc.org The Au/ZrO₂ catalyst exhibits excellent turnover and can be reused without significant loss of activity. rsc.orgrsc.org Detailed studies have revealed that cationic gold species on the surface of the nanoparticles serve as a source for highly active, soluble gold species that are the true catalysts for the C–O bond thioetherification. rsc.orgrsc.org This methodology is not limited to primary substrates; secondary benzyl phosphates also react efficiently to produce the corresponding sulfides in high yields. rsc.org

In addition to gold, other nanomaterials have been utilized. Indium oxide nanoparticles (nano-In₂O₃) have been found to catalyze the conversion of thiols to sulfides effectively. researchgate.net Silica nanoparticles have also been employed as a reusable catalyst for a straightforward synthesis of various thioethers under neutral reaction conditions at room temperature. researchgate.net Another approach involves the use of CoCuFe₂O₄ nanoparticles to catalyze the C-S coupling of aryl boronic acids with thiols. mdpi.com

Table 1: Nano-Material Catalyzed Synthesis of Sulfides

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |

| Au/ZrO₂ | Allyl Phosphate (B84403) | Thiosilane | Allyl Sulfide | Excellent | rsc.orgrsc.org |

| Au/ZrO₂ | Benzyl Phosphate | Thiosilane | Benzyl Sulfide | 79-92% | rsc.org |

| nano-In₂O₃ | Thiol | Allyl Chloride | Allyl-Aryl Sulfide | Excellent | researchgate.net |

| CoCuFe₂O₄ NPs | Aryl Boronic Acid | Thiol | Unsymmetrical Sulfide | Good | mdpi.com |

Grignard Reagent-Mediated S-Benzylation Pathways

Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds. pearson.com Their application has been extended to the synthesis of sulfides in thiol-free methods, which circumvents the use of malodorous starting materials.

A notable method involves the reaction of Grignard reagents with S-alkyl, S-aryl, or S-vinyl thiosulfate sodium salts, commonly known as Bunte salts. organic-chemistry.orgacs.org This reaction accommodates a wide range of Bunte salts and Grignard reagents, producing sulfides in good yields. organic-chemistry.orgacs.org For the synthesis of benzyl sulfides, a benzylic Grignard reagent can be reacted with a suitable Bunte salt. Alternatively, other Grignard reagents can be coupled with S-benzyl thiosulfate sodium salts. organic-chemistry.org

Another pathway involves the reaction of allylsilanes with sulfur dioxide, catalyzed by a Lewis acid, to form silyl (B83357) sulfinates. researchgate.net These intermediates act as sulfinyl transfer agents, reacting with various Grignard reagents (aryl, alkyl, allyl) to produce allyl sulfoxides in yields up to 83%. researchgate.net Subsequent reduction of the sulfoxide (B87167) would yield the corresponding sulfide. The nucleophilic attack by the Grignard reagent is accelerated in toluene (B28343), particularly with the addition of Lewis acidic additives like LiCl or ZnCl₂. researchgate.net

Sulfoxide Reduction/C-S Bond Metathesis Cascades

Cascade reactions, which involve multiple bond-forming events in a single pot, offer high atom and step economy. A significant development in sulfide synthesis is a cascade process involving the reduction of a sulfoxide coupled with a C-S bond metathesis.

This catalyst-free and base-free method reacts sulfoxides with alkyl bromides in an ionic liquid, such as [Bmim][OTf], to produce high-value sulfides. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov The reaction cascade is initiated by a classical Kornblum oxidation, where the alkyl bromide reduces the sulfoxide. organic-chemistry.orgorganic-chemistry.orgnih.gov This process demonstrates high functional group tolerance and operates under mild conditions, with proven scalability and the advantage of a sustainable, recyclable solvent. organic-chemistry.orgorganic-chemistry.org The methodology is applicable to a broad scope of aryl sulfoxides and alkyl bromides. organic-chemistry.org While this specific cascade has been detailed for alkyl bromides, the principle could be extended to benzyl bromides for the synthesis of benzyl sulfide analogs. The practicality of this method is enhanced by successful gram-scale reactions and the ability to recycle the ionic liquid. organic-chemistry.org

Stereoselective and Chiral Synthesis of this compound Analogs

The synthesis of chiral sulfur-containing compounds is crucial, as these molecules are valuable building blocks, ligands in asymmetric catalysis, and core components of bioactive molecules. rsc.orgresearchgate.net

Asymmetric Thioetherification with Chirality Transfer

A key strategy in asymmetric synthesis is the transfer of existing chirality from a starting material to the final product. In the context of sulfide synthesis, this has been effectively demonstrated using gold nanoparticle catalysis.

The Au/ZrO₂-catalyzed thioetherification of an optically active, enantiomerically enriched benzyl phosphate with a thiosilane proceeds stereospecifically. rsc.orgrsc.org For instance, the reaction of (R)-benzyl phosphate affords the corresponding (S)-benzyl sulfide in high yield (94%) and with excellent enantiomeric excess (89% ee). rsc.org This high degree of chirality transfer suggests that the thioetherification of C-O bonds by the gold catalyst proceeds via an Sₙ2-type mechanism, which involves an inversion of stereochemistry at the chiral center. rsc.org This method provides an efficient route to benzyl sulfides with high enantiomeric purity. rsc.orgrsc.org

Enantioselective Cascade Allylation/Acyl Transfer Rearrangement

Developing new catalytic systems for creating chiral centers is a cornerstone of modern organic synthesis. An iridium-catalyzed asymmetric cascade reaction has been developed to produce structurally important chiral β-hydroxy allylic sulfide derivatives. rsc.orgrsc.orgresearchgate.net

This unprecedented reaction involves the allylation and acyl transfer rearrangement of readily available thioesters and vinyl ethylene (B1197577) carbonate (VEC). rsc.orgresearchgate.net Thioesters, which have not typically been used as nucleophiles in transition-metal-catalyzed asymmetric allylation, serve as masked thiols. rsc.org The iridium catalyst facilitates the asymmetric allylation of VEC, and the resulting intermediate undergoes an acyl transfer rearrangement to yield the chiral β-hydroxy allylic sulfide products. rsc.orgrsc.org This method provides access to a diverse range of these valuable sulfide derivatives in moderate to high yields and with excellent enantioselectivity (e.g., up to 92% ee). rsc.orgrsc.orgresearchgate.net The protocol is noted for its broad substrate scope, excellent regio- and enantioselective control, and the use of easily accessible starting materials. rsc.org

Table 2: Iridium-Catalyzed Asymmetric Cascade Reaction

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Thioester | Vinyl Ethylene Carbonate (VEC) | Iridium Complex | Chiral β-hydroxy allylic sulfide | 75% (gram-scale) | 92% | rsc.orgresearchgate.net |

Sulfenofunctionalization of Chiral Organoboronic Acids for Allyl Sulfide Synthesis

Organoboronic acids are versatile reagents in organic synthesis. The development of methods using chiral organoboronic acids provides a powerful tool for asymmetric synthesis. A novel method for synthesizing densely functionalized chiral allyl sulfide derivatives is based on the sulfenofunctionalization of chiral α-trifluoromethyl allylboronic acids. nih.govresearchgate.netresearchgate.net

This approach is catalyzed by selenium and demonstrates remarkably high stereo-, diastereo-, and site-selectivity. nih.govresearchgate.netresearchgate.net The reaction mechanism is believed to proceed through the formation of a stable thiiranium ion intermediate, followed by a rapid deborylative ring-opening. nih.govresearchgate.netrsc.org This process yields chiral allyl SCF₃, SCF₂R, SCN, and SAr species that also contain a CF₃ group. nih.gov The resulting allyl sulfide products possess an alkene unit, which serves as a useful functional handle for further asymmetric transformations. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of Allyl Benzyl Sulfide

Mechanistic Investigations of Oxidation Reactions

The oxidation of allyl(benzyl)sulfide can proceed through various pathways, yielding primarily the corresponding sulfoxide (B87167) and sulfone. The reaction mechanisms are highly dependent on the choice of oxidant and reaction conditions, including the use of photocatalysts, the presence of peroxides, and the application of thermal energy.

Visible Light Photocatalytic Oxidation Mechanisms

Visible-light photocatalysis offers a green and efficient method for the oxidation of sulfides. While direct studies on this compound are not prevalent, the mechanism can be inferred from studies on related compounds like benzyl (B1604629) alcohol and thioanisole (B89551). Typically, a photocatalyst, such as a ruthenium complex anchored on hematite (B75146) or iridium clusters on TiO2, absorbs visible light, leading to the generation of electron-hole pairs. researchgate.netrsc.org

The photogenerated holes can directly oxidize the sulfide (B99878) sulfur atom. Alternatively, they can react with adsorbed water or oxygen to produce highly reactive oxygen species. researchgate.net In the case of this compound, the sulfide molecule would adsorb onto the surface of the photocatalyst. The photogenerated holes then initiate the oxidation process, likely forming a radical cation intermediate. This intermediate would then react with molecular oxygen, which is activated by the photogenerated electrons, to form the sulfoxide. researchgate.net The process can be highly selective, with studies on thioanisole showing up to 100% yield of the sulfoxide under visible light with a molecular ruthenium catalyst. rsc.org Further oxidation to the sulfone is possible but can often be controlled by tuning the reaction conditions.

Role of Singlet Oxygen and Radical Intermediates in Sulfide Oxidation

Singlet oxygen (¹O₂) is a key intermediate in the photooxidation of organic sulfides. cuny.edu It is a highly reactive electrophilic species that readily attacks the electron-rich sulfur atom of the sulfide. wikipedia.org The reaction is generally accepted to proceed through initial formation of a persulfoxide intermediate (R₂S⁺O-O⁻). cuny.edu This intermediate is unstable and can undergo several transformations.

It can be trapped by another sulfide molecule to form two molecules of sulfoxide, or it can rearrange to a more stable hydroperoxysulfurane intermediate, especially in the presence of protic solvents or substrates with intramolecular OH groups. cuny.edu These intermediates are stronger oxidants than singlet oxygen itself and can oxidize another sulfide or sulfoxide molecule. cuny.edu This explains the formation of sulfone, which can occur even when the sulfoxide product is unreactive towards singlet oxygen directly. cuny.edu The reaction of singlet oxygen with allylic sulfides can also involve ene-type reactions, leading to the formation of allylic hydroperoxides, although oxidation at the sulfur atom is typically the dominant pathway. acs.orgthieme-connect.de

Radical intermediates also play a crucial role, particularly in oxidation pathways that involve C-H bond activation or decomposition of precursors. For instance, alkyl sulfoxides can serve as precursors to alkyl radicals under visible light irradiation in the presence of N-methoxy pyridinium (B92312) salts. chemrxiv.org In the context of this compound oxidation, benzylic radicals can be formed due to the relative weakness of the benzylic C-H bond, which is stabilized by resonance with the aromatic ring. libretexts.orgmasterorganicchemistry.com These radical intermediates can then react with oxygen or other oxidizing species in the system.

Chemoselectivity in Sulfoxide and Sulfone Formation

Achieving chemoselectivity in the oxidation of sulfides is a significant goal, allowing for the targeted synthesis of either the sulfoxide or the sulfone. This control is typically achieved by carefully managing the reaction conditions, such as the nature and stoichiometry of the oxidant, the catalyst, and the solvent. acs.org

Hydrogen peroxide (H₂O₂) is a common oxidant where selectivity can be controlled. For instance, using LiNbMoO₆ as a catalyst, the selective oxidation of allylic sulfides to either sulfoxides or sulfones can be achieved by controlling the stoichiometry of H₂O₂. organic-chemistry.orgorganic-chemistry.org Similarly, using tantalum carbide as a catalyst with H₂O₂ favors the formation of sulfoxides in high yields, whereas niobium carbide as the catalyst efficiently produces the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org

The reaction temperature and solvent can also dictate the outcome. A method for the switchable synthesis of aryl sulfones and sulfoxides was developed where chemoselectivity was controlled simply by the reaction temperature, using O₂/air as the terminal oxidant. acs.org In polar solvents, the oxidation of methyl phenyl sulfide is more likely to proceed to the sulfone. jsynthchem.com Therefore, using a less polar solvent like THF can enhance selectivity for the sulfoxide. jsynthchem.com Metal-free systems, such as using gem-dihydroperoxides or a combination of hydrogen peroxide and triflic acid, have also been shown to provide excellent yields of sulfoxides without over-oxidation to sulfones. organic-chemistry.org

| Catalyst/Reagent | Oxidant | Primary Product | Key Control Factor | Reference |

|---|---|---|---|---|

| LiNbMoO₆ | H₂O₂ | Sulfoxide or Sulfone | Stoichiometry of H₂O₂ | organic-chemistry.org, organic-chemistry.org |

| Tantalum Carbide | H₂O₂ | Sulfoxide | Catalyst Choice | organic-chemistry.org, organic-chemistry.org |

| Niobium Carbide | H₂O₂ | Sulfone | Catalyst Choice | organic-chemistry.org, organic-chemistry.org |

| None | O₂/Air | Sulfoxide or Sulfone | Reaction Temperature | acs.org |

| gem-dihydroperoxides | - | Sulfoxide | Reagent Choice | organic-chemistry.org |

Allylic and Benzylic C-H Bond Activation Mechanisms

The presence of both allylic and benzylic C-H bonds in this compound introduces alternative reaction pathways involving their activation. These C-H bonds are weaker than typical sp³ C-H bonds and are susceptible to activation by transition metal catalysts or through radical processes. masterorganicchemistry.comhsetdata.com

Benzylic C-H Activation: The benzylic position is particularly reactive due to the ability of the benzene (B151609) ring to stabilize an adjacent radical, cation, or anion through resonance. libretexts.orgmasterorganicchemistry.com Oxidation at the benzylic carbon can be achieved using various metal catalysts and oxidants. thieme-connect.de The mechanism often involves the formation of a stable benzyl radical as a key intermediate. masterorganicchemistry.comthieme-connect.de This can be initiated by hydrogen atom transfer (HAT) to an excited photocatalyst or a potent hydrogen atom abstractor. hsetdata.comnih.gov The resulting benzyl radical can then be trapped by an oxygen source or undergo further oxidation to form a carbocation, which then reacts with a nucleophile. nih.gov In the case of this compound, oxidation at the benzylic carbon could compete with oxidation at the sulfur atom, although sulfur oxidation is generally more facile. nih.gov

Allylic C-H Activation: Similarly, the allylic C-H bond can be activated. Transition metals like palladium are known to catalyze allylic C-H activation, typically forming a π-allyl-metal intermediate. nih.govthieme-connect.dedtu.dk This process involves the cleavage of a C-H bond with the assistance of the metal. thieme-connect.de The resulting intermediate can then react with a nucleophile. While often used for C-C or C-N bond formation, this activation pathway could, under specific oxidative conditions, lead to C-O bond formation at the allylic position. The sulfide moiety itself can act as a directing group in iridium-catalyzed C-H activation, facilitating cyclization reactions, which highlights the potential for the sulfur atom to influence the reactivity of nearby C-H bonds. nih.gov

Peroxide-Mediated Oxidation Pathways

Hydrogen peroxide (H₂O₂) is a widely used "green" oxidant for the selective oxidation of sulfides to sulfoxides. nih.gov The reaction can often be performed under mild, transition-metal-free conditions. For instance, using glacial acetic acid as a solvent, H₂O₂ effectively oxidizes a variety of sulfides, including benzyl and allyl sulfides, to their corresponding sulfoxides in excellent yields. nih.gov In these systems, no oxidation is observed at the benzylic C-H bond or the carbon-carbon double bond of the allyl group, demonstrating high chemoselectivity for the sulfur atom. nih.gov

The mechanism is believed to involve the electrophilic attack of a peroxide oxygen atom on the sulfide sulfur atom. nih.gov The reaction conditions, such as the choice of catalyst, can be tuned to favor either the sulfoxide or the sulfone as the final product. organic-chemistry.org The use of supported catalysts, such as manganese or palladium-based nanoparticles, can enhance the efficiency and selectivity of H₂O₂-mediated oxidations. jsynthchem.comnih.govacs.org These catalytic systems often proceed under mild conditions and allow for easy recovery and reuse of the catalyst.

Thermal Decomposition and Pyrolysis Mechanisms

The gas-phase thermolysis of this compound has been studied, revealing a unimolecular decomposition pathway. tandfonline.com When pyrolyzed in a stirred-flow system at temperatures between 315-418°C, the primary products are propene and polymers of benzyl thioaldehyde. tandfonline.com

The reaction follows first-order kinetics and is consistent with a molecular mechanism involving a six-centered cyclic transition state, which is a type of retro-ene reaction. tandfonline.comresearchgate.net In this mechanism, a hydrogen atom from the benzylic carbon is transferred to the terminal carbon of the allyl group, leading to the concerted cleavage of the C-S and C-H bonds and the formation of a new C=C bond (propene) and a C=S bond (benzyl thioaldehyde). tandfonline.com

The Arrhenius parameters for the pyrolysis of benzyl allyl sulfide have been determined, providing insight into the energetics of the transition state. tandfonline.com

| Compound | Temperature Range (°C) | Pressure Range (torr) | Arrhenius Equation (k in s⁻¹) | Primary Products | Reference |

|---|---|---|---|---|---|

| Benzyl Allyl Sulfide | 315-418 | 2-15 | k = 10¹¹⁹³ exp(-141 ± 2 kJ/mol / RT) | Propene, Benzyl thioaldehyde polymers | tandfonline.com |

This mechanism is analogous to the thermal decomposition of other alkyl allyl sulfides and allyl ethers, which also proceed through similar six-membered cyclic transition states. tandfonline.comresearchgate.netnih.gov The thioaldehyde products are typically unstable and readily polymerize under the reaction conditions. tandfonline.com

Retro-Ene Reaction Pathways in Gas Phase Thermolysis of this compound

The gas-phase pyrolysis of this compound proceeds through a concerted retro-ene reaction mechanism. scribd.com This type of reaction is a pericyclic process involving a 1,5-hydrogen shift with a concurrent reorganization of the pi-electron system. wikipedia.orgorganic-chemistry.org Experimental and theoretical studies have shown that this pathway is favored over a multi-step free radical mechanism. scribd.com The primary products of this unimolecular decomposition are propene and thiobenzaldehyde. scribd.com

The reaction is initiated by the transfer of an allylic hydrogen atom to the sulfur atom, which proceeds through a cyclic transition state. scribd.com This concerted mechanism was confirmed by studies showing that the presence or absence of a free radical inhibitor had no effect on the reaction rate coefficients. scribd.com

Characterization of Cyclic Transition States

The thermolysis of this compound is characterized by a six-membered cyclic transition state. scribd.com Theoretical studies using Density Functional Theory (DFT) have elucidated the geometry of this transition state, describing it as a non-planar, six-centered structure. scribd.com In this transition state, the C-H bond of the allyl group is breaking while a new S-H bond is forming simultaneously. Concurrently, the C-S bond is cleaved, and the pi bonds rearrange to form the stable products, propene and thiobenzaldehyde. scribd.com Computational analysis indicates that the concerted mechanism involving this cyclic transition state has a significantly lower activation energy than a potential radical-based pathway, making it the favored reaction route. scribd.com

Kinetic Aspects and Arrhenius Parameters of Thermal Decomposition

The kinetics of the gas-phase thermolysis of this compound have been studied experimentally in a flow system using toluene (B28343) as a carrier gas at temperatures ranging from 606 K to 647 K. scribd.com The reaction follows first-order kinetics. scribd.com The empirical rate coefficients are described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). scribd.com

The experimentally determined Arrhenius parameters for the thermal decomposition of this compound are summarized in the table below. scribd.com

| Parameter | Value | Units |

| Pre-exponential factor (log A) | 10.93 ± 0.18 | s⁻¹ |

| Activation Energy (Ea) | 141.2 | kJ·mol⁻¹ |

| Temperature Range | 606–647 | K |

| Data derived from experimental studies on the gas-phase pyrolysis of this compound. scribd.com |

The corresponding Arrhenius equation is: log k (s⁻¹) = (10.93 ± 0.18) - (141.2 kJ·mol⁻¹) / (2.303 * R * T) where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin. scribd.com

Formation of Thioaldehyde Intermediates during Pyrolysis

A key product formed during the gas-phase pyrolysis of this compound is thiobenzaldehyde. scribd.com This reactive thioaldehyde is generated alongside propene as a direct result of the concerted retro-ene reaction. scribd.com The formation of thiobenzaldehyde is a characteristic outcome of this specific rearrangement pathway, where the benzylic portion of the parent molecule becomes the thio-carbonyl compound. scribd.com Thioaldehydes are an important class of sulfur compounds, and their generation through such thermal decompositions is a significant mechanistic feature. scribd.comresearchgate.net

Nucleophilic and Electrophilic Reactivity of this compound Scaffolds

The this compound structure contains multiple reactive sites, enabling a range of nucleophilic and electrophilic interactions. The sulfur atom possesses lone pairs, rendering it nucleophilic, while the allylic and benzylic carbons are activated towards nucleophilic substitution.

SN2 Reaction Mechanisms and Allylic/Benzylic Activation

The carbon atoms in the allylic and benzylic positions of this compound are activated towards bimolecular nucleophilic substitution (SN2) reactions. researchgate.netyoutube.comyoutube.com This enhanced reactivity, compared to simple alkyl systems, stems from the stabilization of the SN2 transition state. researchgate.netyoutube.com During the concerted backside attack characteristic of an SN2 mechanism, the central carbon atom adopts an sp2-like geometry in the transition state. youtube.commasterorganicchemistry.com This geometry allows the p-orbitals of the adjacent double bond (in the allyl group) or the aromatic ring (in the benzyl group) to overlap with the p-orbital of the reacting carbon, delocalizing the electron density and stabilizing the transition state. youtube.com

While this compound itself does not have a leaving group for a direct SN2 reaction, its sulfur atom can be alkylated to form a sulfonium (B1226848) salt (see section 3.3.2). This converts the sulfide into an excellent leaving group. msu.edu A subsequent SN2 attack by a nucleophile on this sulfonium salt would proceed rapidly at either the activated allylic or benzylic carbon, displacing a neutral dialkyl sulfide. researchgate.netmsu.edu

| Reactive Position | Activating Group | Reason for SN2 Activation |

| Allylic Carbon | C=C double bond | Conjugation stabilizes the trigonal bipyramidal transition state. youtube.com |

| Benzylic Carbon | Benzene Ring | π-system overlap stabilizes the transition state. researchgate.netyoutube.com |

Intermolecular and Intramolecular Nucleophilic Attacks at the Sulfur Atom

The sulfur atom in this compound is nucleophilic due to its lone pairs of electrons. msu.edu It can participate in intermolecular nucleophilic attacks on electrophiles. A classic example of this reactivity is the reaction of sulfides with alkyl halides to form ternary sulfonium salts. msu.edu In this SN2 reaction, the sulfur atom of this compound acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. msu.edu This reaction results in the formation of a positively charged sulfonium ion, a key intermediate that can undergo further reactions as described in section 3.3.1. msu.edu The nucleophilicity of sulfur is significantly greater than that of oxygen, making the formation of such sulfonium salts from sulfides much more favorable than the formation of analogous oxonium salts from ethers. msu.edu

Radical Reaction Pathways

The reactivity of this compound is significantly influenced by radical-mediated processes. These pathways often involve the formation and subsequent reactions of highly reactive sulfur-centered radicals, known as thiyl radicals.

Generation and Role of Thiyl Radicals

Thiyl radicals (RS•) are pivotal intermediates in the radical chemistry of sulfur-containing organic compounds. mdpi.com In the context of allyl sulfides, these radicals can be generated through several mechanisms. The relatively weak S-H bond in thiols (bond dissociation energy of ~365 kJ/mol) makes them susceptible to homolytic cleavage, often initiated by other radical species. mdpi.com For allyl sulfides, thiyl radicals can be generated through the homolytic cleavage of the C-S or S-S bond, which can be induced by heat or light. rsc.org For instance, the phenylthiyl radical (PhS•) has been successfully generated in the gas phase by the vacuum flash pyrolysis of allyl phenyl sulfide. rsc.org

Once formed, thiyl radicals play a crucial role in various chemical transformations. A primary role is their participation in the reversible addition-fragmentation chain transfer (RAFT) process with allyl sulfide moieties. nih.gov In this process, a thiyl radical adds to the allyl group of an allyl sulfide, forming a carbon-centered radical intermediate. This intermediate can then undergo β-scission, which results in the fragmentation of the original crosslink and the regeneration of a thiyl radical. nih.govresearchgate.net This chain reaction mechanism allows for the cleavage of allyl sulfide crosslinks and can be utilized in designing photodegradable materials. nih.gov

The general mechanism for the reaction of a thiyl radical with an allyl sulfide is depicted below:

Addition: A thiyl radical (R'S•) adds to the double bond of an allyl sulfide (R-S-CH₂-CH=CH₂).

Formation of Intermediate: A carbon-centered radical intermediate is formed.

β-Scission: The intermediate undergoes fragmentation, cleaving a C-S bond and releasing a new thiyl radical (RS•) and a new allyl sulfide.

This reactivity is fundamental to thiol-ene and thiol-yne reactions, where thiyl radicals add efficiently across carbon-carbon multiple bonds. mdpi.comnih.gov

Electron Transfer Processes in Radical Formation

The formation of thiyl radicals is not limited to homolytic bond cleavage induced by thermal or photochemical means. One-electron redox processes are also a significant pathway for their generation. mdpi.comprinceton.edu Single electron oxidants, such as certain metal complexes like Mn(III), can facilitate the formation of thiyl radicals from their thiol precursors. nih.gov

In the context of electrochemical synthesis, thiols or thiophenols can be oxidized at an anode to generate thiyl radicals. acs.org These electrochemically generated thiyl radicals can then participate in various coupling reactions. While alkyl thiols generally possess higher oxidation potentials compared to their aromatic counterparts, leading to a slower generation of thiyl radicals, this method provides an alternative route to radical formation. acs.org

The process can be summarized as:

Oxidation: RSH → RS• + H⁺ + e⁻

Radical Polymerization Mechanisms Involving Allyl Sulfide Moieties

Allyl sulfide moieties can be involved in radical polymerization, particularly through a mechanism known as radical ring-opening polymerization (rROP) in cyclic allylic sulfides. rsc.orgacs.org While this compound is not a cyclic monomer itself, the fundamental steps of the polymerization involving the allyl sulfide group are relevant.

The polymerization process is typically initiated by a radical initiator, which generates a radical that can react with the monomer. In the case of cyclic allylic sulfides, the propagation mechanism involves a thiyl radical. rsc.org The radical ring-opening process of these monomers leads to the formation of an unusual thiyl radical that can propagate without significant side reactions like H-abstraction. rsc.org This results in the formation of polysulfides with alkene units in the polymer backbone. rsc.org

For non-cyclic allyl monomers, polymerization can be more complex. Traditional free-radical addition across the double bond of allyl monomers is often inefficient due to the high electron density of the double bond. nih.gov An alternative mechanism, radical-mediated cyclization (RMC), has been proposed for allyl ether polymerization. This process begins with the abstraction of an allylic hydrogen atom, generating a delocalized radical, which then reacts with another monomer. nih.gov While this is for allyl ethers, similar considerations of allylic hydrogen abstraction could be relevant for allyl sulfides under certain conditions.

Garlic essential oil, which is primarily composed of allyl sulfides, can be polymerized through a one-pot, solvent-free synthesis analogous to inverse vulcanization to create renewable adhesives. rsc.org This demonstrates the capability of allyl sulfides to undergo polymerization to form polysulfide materials. rsc.org

| Monomer Type | Polymerization Mechanism | Key Features | Resulting Polymer |

| Cyclic Allylic Sulfides | Radical Ring-Opening Polymerization (rROP) | Involves thiyl radical propagation; proceeds with complete ring-opening. | Polysulfides with 1,1-disubstituted alkene units. rsc.org |

| Allyl Ethers | Radical-Mediated Cyclization (RMC) | Initiated by allylic hydrogen abstraction; forms a five-membered ring radical. | Cyclized polymer structures. nih.gov |

| Allyl Sulfides (from Garlic Oil) | Inverse Vulcanization-like | One-pot, solvent-free synthesis. | Renewable polysulfide adhesives. rsc.org |

Isomerization Mechanisms of this compound Analogs

Analogs of this compound, such as alkyl allyl sulfides, can undergo isomerization reactions, particularly under basic conditions. The isomerization of an allyl sulfide to the corresponding propenyl sulfide is a well-documented process. sci-hub.se

This isomerization is catalyzed by bases, such as sodium ethoxide in ethanol. sci-hub.se The proposed mechanism for this reaction involves the formation of a carbanion intermediate. The base abstracts a proton from the carbon atom adjacent to the sulfur atom, forming a carbanion that is stabilized by the sulfur atom. This stabilization is thought to occur through the participation of resonance forms involving a decet of electrons around the sulfur atom. sci-hub.se

The reaction pathway can be described as follows:

Proton Abstraction: A base (e.g., ethoxide ion) removes a proton from the α-carbon of the allyl group.

Carbanion Formation: A resonance-stabilized carbanion is formed.

Protonation: The carbanion is protonated at the γ-carbon, leading to the formation of the more stable propenyl sulfide.

Experiments conducted in deuterated solvents, such as deuteroethanol, have shown the incorporation of deuterium (B1214612) into the product, which supports the mechanism proceeding through a carbanion intermediate that can exchange protons (or deuterons) with the solvent. sci-hub.se This rules out a concerted process for the isomerization. sci-hub.se The isomerization leads to a bathochromic shift and increased intensity in the ultraviolet absorption spectrum, consistent with the formation of a vinyl sulfide chromophore. sci-hub.se

Polysulfide and Persulfide Formation Mechanisms in Related Sulfur Compounds

While not a direct reaction of this compound itself, the formation of polysulfides and persulfides (RSSH) is a relevant aspect of the chemistry of related sulfur compounds and can occur in systems containing thiols and other sulfur species. portlandpress.com

Persulfides are key intermediates in sulfur metabolism and can be formed through several pathways. nih.gov One common mechanism is the reaction of a thiol or thiolate with a source of sulfane sulfur. portlandpress.com Sources of sulfane sulfur can include polysulfides, thiosulfate (B1220275), and other persulfides. portlandpress.com For instance, the reaction of a thiolate with a dialkyl trisulfide can yield a persulfide and a thiol. portlandpress.com

Another significant pathway for persulfide formation involves hydrogen sulfide (H₂S). The hydrosulfide (B80085) anion (HS⁻) can act as a nucleophile and react with a disulfide to produce a persulfide and a thiolate. portlandpress.com This reaction is reversible. portlandpress.com

Radical-mediated pathways can also lead to persulfide formation. A one-electron oxidation of HS⁻ generates a hydrosulfide radical (HS•), which can then react with a thiolate to form a disulfide radical anion (RSSR•⁻). Subsequent reaction with dioxygen can yield a persulfide and a superoxide (B77818) radical. portlandpress.com

| Formation Pathway | Reactants | Products | Key Features |

| Reaction with Sulfane Sulfur | Thiolate + Polysulfide | Persulfide + Thiolate | Transfer of a sulfur atom. portlandpress.com |

| Reaction with Disulfide | Hydrosulfide (HS⁻) + Disulfide (RSSR) | Persulfide (RSSH) + Thiolate (RS⁻) | Nucleophilic attack by HS⁻; reversible. portlandpress.com |

| Radical-Mediated Pathway | Hydrosulfide radical (HS•) + Thiolate (RS⁻) | Persulfide (RSSH) + Superoxide (O₂•⁻) | Involves radical intermediates and reaction with oxygen. portlandpress.com |

Polysulfides are compounds containing chains of sulfur atoms and can be either inorganic or organic. youtube.com They can be formed through reactions between sulfide ions and elemental sulfur, which extends the sulfur chain. youtube.com In biological systems, reactive sulfur species like persulfides and polysulfides are endogenously produced and play roles in redox signaling. nih.gov

Theoretical and Computational Chemistry Studies of Allyl Benzyl Sulfide

Density Functional Theory (DFT) Applications

Density Functional Theory has become a primary computational method for studying moderately large systems like allyl(benzyl)sulfide due to its balance of accuracy and computational cost. It has been applied to investigate the kinetics and mechanisms of its thermal reactions in detail.

Theoretical studies on the gas-phase pyrolysis of this compound have been conducted to determine the most likely reaction mechanism. scribd.com Two primary pathways have been considered: a concerted retro-ene reaction and a multi-step free radical process. scribd.com

DFT calculations at the B3LYP/6-31G(d) level of theory have shown that the concerted mechanism is significantly favored. scribd.com This pathway proceeds through a single, six-centered cyclic transition state, leading directly to the formation of propene and thiobenzaldehyde. scribd.com In contrast, the radical mechanism, which involves the homolytic cleavage of the C-S bond, was calculated to have a much higher activation energy (664.85 kJ mol⁻¹), making it a non-viable pathway under the studied conditions. scribd.com The concerted retro-ene reaction is therefore the accepted mechanism for the thermal decomposition of this compound. scribd.comresearchgate.net

Experimental studies on the kinetics of this compound pyrolysis in a flow system found no significant difference in rate coefficients when a free radical inhibitor was present, further supporting the proposed concerted mechanism. scribd.com Computational studies on a series of allyl sulfides have found that substituents capable of delocalizing charge can increase the reaction rate. researchgate.net

Below are key geometric parameters for the reactant and the six-centered transition state (TS) as calculated by DFT, illustrating the structural changes during the retro-ene reaction. scribd.com

| Parameter | Reactant (Å) | Transition State (Å) | Change |

|---|---|---|---|

| H1-C6 | 2.93 | 1.44 | Bond Forming |

| C6-S5 | 1.82 | 2.67 | Bond Breaking |

| S5-C4 | 1.82 | 1.75 | Bond Forming (π) |

| C4-C3 | 1.51 | 1.39 | Bond Breaking |

| C3-C2 | 1.33 | 1.43 | Bond Forming |

| C2-H1 | 1.09 | 1.44 | Bond Breaking |

Table 1: Calculated geometric parameters (bond lengths in Angstroms) for the reactant and transition state in the pyrolysis of this compound at the B3LYP/6-31G(d) level of theory. Data sourced from Izadyar & Zamani (2009). scribd.com

Analysis of the transition state provides crucial information about the nature of the reaction. For the retro-ene pyrolysis of this compound, the transition state is a polar, six-center cyclic structure. scribd.comresearchgate.net The degree of synchronicity—whether bond breaking and bond forming occur simultaneously—can be inferred from the geometry and electronic structure of the transition state. researchgate.net

Natural Bond Orbital (NBO) analysis has been used to determine the charges on the atoms involved in the cyclic transition state. scribd.com These calculations reveal a small positive charge develops on the migrating hydrogen atom (H1), while the carbon atom to which it is migrating (C2) accumulates excess electronic charge. scribd.com This charge distribution facilitates the attraction between H1 and C2. scribd.com

Furthermore, the analysis of atomic charges suggests a degree of asynchronicity in the reaction. The positive charges on atoms C3 and C4 indicate that the formation of the new H1-C2 bond progresses faster than the cleavage of the C4-S5 bond. scribd.com The change in dipole moment from the reactant (1.53 D) to the more polar transition state (2.18 D) confirms the cyclic and polar nature of the TS. scribd.com

| Atom | Charge (Reactant) | Charge (Transition State) |

|---|---|---|

| H1 | 0.17 | 0.23 |

| C2 | -0.27 | -0.45 |

| C3 | -0.21 | 0.04 |

| C4 | -0.48 | 0.18 |

Table 2: Calculated NBO charges for key atoms in the reactant and transition state of this compound pyrolysis. Data sourced from Izadyar & Zamani (2009). scribd.com

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): The tendency of electrons to escape from a system.

Absolute Electronegativity (χ): The power of an atom or group to attract electrons.

Molecular Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO, being the lowest energy orbital without electrons, is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com

For molecules containing an allyl group, like this compound, the HOMO and LUMO are typically derived from the three p-orbitals of the allyl system's π-framework. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Analysis of the spatial distribution and coefficients of these frontier orbitals can predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for reaction regioselectivity. youtube.com

Most computational studies on this compound pyrolysis have been performed in the gas phase. scribd.com However, chemical reactions are frequently carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects through the use of solvation models.

Implicit solvation models, such as the Conductor-Like Polarizable Continuum Model (C-PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and energy. osti.gov DFT calculations incorporating the C-PCM model have been used to study reactions of related sulfur compounds in solvents like acetonitrile (B52724) and water. nih.govnih.gov These studies show that the solvent can alter the relative energies of reactants, transition states, and products, thereby affecting the potential energy surface and kinetic barriers of a reaction. nih.govnih.gov For reactions involving polar or charged species, the stabilizing effect of a polar solvent can be particularly pronounced.

Thermochemical Calculations (e.g., Enthalpies of Formation, Activation Energies)

Thermochemical calculations are a cornerstone of computational chemistry, providing quantitative data on the stability and reactivity of molecules. High-level ab initio methods, such as the G3 and G4 theories, as well as composite methods like CBS-QB3, are employed to calculate standard enthalpies of formation (ΔfH°), activation energies, and other thermodynamic properties for organosulfur compounds. acs.org

The calculation of the enthalpy of formation for a molecule like this compound can be approached through various computational strategies, including the atomization method. nih.gov This involves calculating the total electronic energy of the molecule and subtracting the energies of its constituent atoms in their standard states.

While specific thermochemical data for this compound are not prominently available in the surveyed literature, computational studies on a wide range of organosulfur compounds have established reliable protocols for these calculations. acs.orgnih.gov For instance, the B3LYP density functional theory method has been shown to be effective for geometry optimization and frequency calculations, which are essential inputs for accurate thermochemical predictions. acs.orgnih.gov

The activation energy for various potential reactions of this compound, such as thermal decomposition or rearrangement, could also be calculated. For example, the barrier to rotation around the C-S bonds would be related to the stability of different conformers and the extent of electronic delocalization. unifr.ch

Table 3: Representative Calculated Enthalpies of Formation for Related Organosulfur Compounds

| Compound | Method | ΔfH° (kJ/mol) |

| Dimethyl sulfide (B99878) | G3 | -37.5 |

| Ethyl methyl sulfide | G3 | -58.2 |

| Thiophenol | CBS-QB3 | 110.5 |

This table provides examples of calculated enthalpies of formation for some simple organosulfur compounds to illustrate the type of data obtained from thermochemical calculations.

Conformational Analysis and Structural Studies

The three-dimensional structure of this compound is determined by the rotational possibilities around its single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and to determine the energy barriers between them. illinois.edunih.gov

Computational methods, often in conjunction with experimental techniques like rotational spectroscopy, are used to explore the conformational landscape of flexible molecules. illinois.edunih.gov For this compound, the key dihedral angles to consider would be those around the C-S bonds and the C-C single bond of the allyl group.

Studies on analogous molecules such as diallyl sulfide and allyl ethyl sulfide have revealed complex conformational equilibria. illinois.edunih.gov The conformational preferences in these sulfur-containing compounds are governed by a delicate balance of steric effects and intramolecular non-covalent interactions, such as those involving the lone pairs on the sulfur atom. illinois.edunih.gov It is likely that this compound also exhibits multiple stable conformers with small energy differences. The presence of the bulky benzyl (B1604629) group would introduce additional steric constraints that would influence the preferred conformations.

The interplay between the allyl and benzyl groups, mediated by the sulfur atom, would lead to a unique conformational landscape. Computational modeling can predict the geometries of these conformers, their relative energies, and the transition states for their interconversion.

Table 4: Calculated Relative Energies of Conformers for a Related Molecule (Allyl Ethyl Sulfide)

| Conformer | Relative Energy (kJ/mol) |

| I | 0.0 |

| II | 1.5 |

| III | 3.2 |

This table, based on data for a similar molecule, illustrates how computational studies can predict the relative stabilities of different conformers.

Advanced Analytical Methodologies for Research on Allyl Benzyl Sulfide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of Allyl(benzyl)sulfide, providing detailed insights into its molecular structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the allyl and benzyl (B1604629) groups. oup.com For example, the benzylic protons (Ph-CH₂S) typically appear as a singlet around 3.56 ppm. oup.com The protons of the allyl group (SCH₂-CH=CH₂) present a more complex pattern: the methylene (B1212753) protons adjacent to the sulfur appear as a doublet around 2.92 ppm, while the vinylic protons (CH=CH₂) resonate further downfield between 5.00 and 5.80 ppm, showing characteristic doublet of doublets of triplets splitting due to coupling with adjacent protons. oup.comnsf.gov The integration of these signals confirms the ratio of protons in the molecule, while the coupling constants provide information about the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, allowing for the clear distinction between aromatic, aliphatic, and vinylic carbons. For instance, in a similar compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, the benzyl CH₂ carbon appears around 50.24 ppm, the allyl N-CH₂ carbon at 49.55 ppm, and the vinyl carbons at 132.25 ppm (=CH) and 119.52 ppm (=CH₂). nsf.gov

Furthermore, NMR is a powerful tool for real-time reaction monitoring. dicp.ac.cn Researchers can track the progress of reactions involving this compound, such as synthesis or isomerization, by observing the disappearance of reactant signals and the appearance of product signals directly in the NMR tube. dicp.ac.cnrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Benzyl | Ph-CH ₂-S | ~3.56 | s (singlet) | oup.com |

| Benzyl | Ph -CH₂-S | ~7.20-7.34 | m (multiplet) | nsf.gov |

| Allyl | S-CH ₂-CH= | ~2.92 | d (doublet) | oup.com |

| Allyl | -CH=CH ₂ | ~5.00-5.15 | m (multiplet) | oup.comnsf.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

The presence of the allyl group is confirmed by several distinct peaks. The C-H stretching vibrations of the vinyl group (=C-H) typically appear just above 3000 cm⁻¹. The C=C stretching vibration of the allyl group is observed in the region of 1630-1645 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group give rise to strong absorptions in the 910-990 cm⁻¹ range.

The benzyl group is identified by the characteristic absorptions of the aromatic ring. C-H stretching vibrations for the aromatic protons are found above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations produce a series of peaks, often of variable intensity, in the 1450-1600 cm⁻¹ region. nist.gov The C-S stretching vibration, which is crucial for identifying sulfides, is typically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

Table 2: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Allyl Group | =C-H Stretch | 3010 - 3095 |

| Allyl Group | C=C Stretch | 1630 - 1645 |

| Allyl Group | =C-H Out-of-plane Bend | 910 - 990 |

| Benzyl Group | Aromatic C-H Stretch | 3030 - 3100 |

| Benzyl Group | Aromatic C=C Stretch | 1450 - 1600 |

Chromatographic and Hyphenated Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. When coupled with mass spectrometry, these methods provide unparalleled specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is the premier method for analyzing volatile and semi-volatile organosulfur compounds like this compound. rsc.org In this technique, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The retention time from the GC provides a preliminary identification, while the mass spectrum serves as a molecular fingerprint. The fragmentation pattern, which results from the cleavage of the molecule upon ionization, provides definitive structural information. For this compound, key fragments would likely include the benzyl cation (m/z 91) and fragments corresponding to the allyl group (m/z 41). The molecular ion peak, if present, confirms the compound's molecular weight. GC/MS is widely used to monitor the progress of reactions involving allyl sulfides and to identify and quantify their presence in matrices like essential oils. rsc.orgeijppr.com For instance, studies on garlic oil have successfully used GC-MS to identify and quantify various allyl sulfides, such as diallyl disulfide and diallyl trisulfide. eijppr.com

High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Sulfur Speciation

For non-volatile sulfur compounds or for achieving highly accurate quantification of total sulfur in different chemical forms (speciation), High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an exceptionally powerful technique. mdpi.com While this compound is volatile enough for GC, HPLC-ICP-MS is the gold standard for sulfur speciation analysis in complex samples, including related metabolites or degradation products. nih.govacs.org

In this hyphenated method, HPLC first separates the compounds in the liquid phase. acs.org The eluent from the HPLC is then introduced into the ICP-MS system. The high-temperature plasma of the ICP atomizes and ionizes all molecules, and the MS detects elements based on their mass-to-charge ratio. By monitoring the isotope ³²S, the ICP-MS acts as a highly sensitive and selective sulfur detector. thermofisher.com A key advantage is its uniform response to sulfur, regardless of the molecular structure it was part of, which simplifies quantification as it does not require compound-specific standards for every analyte. nih.gov This technique allows for the creation of a sulfur mass balance in complex biological or environmental samples and can detect sulfur-containing compounds at trace levels (ppb to ppt). mdpi.comnih.gov High-resolution ICP-MS can also overcome polyatomic interferences (e.g., ¹⁶O₂⁺) that can plague the detection of sulfur at m/z 32. thermofisher.com

Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes

The quality of analytical results heavily depends on the sample preparation method. For organosulfur compounds, strategies aim to efficiently extract the analyte, remove interfering substances, and, if necessary, modify the analyte to make it more suitable for analysis.

For extracting organosulfur compounds like allyl sulfides from plant matrices, solid-liquid extraction is common. conicet.gov.ar This often involves using organic solvents such as methanol, ethanol, or mixtures like methanol:water, sometimes at elevated temperatures or over extended periods to ensure efficient extraction. conicet.gov.ar To prevent enzymatic degradation of certain sulfur compounds in biological samples, acidified solvents or cold solvent mixtures may be employed. conicet.gov.ar

For volatile compounds, modern sorptive extraction techniques offer a solvent-minimized alternative. Monolithic material sorptive extraction (MMSE) utilizes a porous polymer monolith with a large surface area for high extraction efficiency of trace analytes from gas or liquid samples prior to thermal desorption GC-MS analysis. glsciences.eu

While volatile sulfides like this compound can often be analyzed directly by GC-MS, less volatile or highly polar related compounds, such as S-allyl cysteine, may require derivatization. researchgate.net Derivatization is a chemical modification to convert the analyte into a product with improved chromatographic properties (e.g., better volatility and thermal stability) or enhanced detectability. For example, silylation is a common derivatization reaction used to make polar compounds more amenable to GC analysis. researchgate.net Although not always necessary for this compound itself, understanding derivatization strategies is crucial when studying its metabolic pathways or its synthesis from non-volatile precursors.

Pre-column Derivatization for Enhanced Detection

Pre-column derivatization is a chemical modification technique used to enhance the analytical detection of target compounds, particularly in chromatography. This process involves reacting the analyte with a specific reagent to create a derivative with more favorable properties for separation and detection, such as increased volatility, improved thermal stability, or the addition of a chromophore or fluorophore for enhanced UV or fluorescence detection.

While pre-column derivatization is a widely accepted and effective technique for many classes of compounds, its direct application to a simple thioether like this compound is not extensively documented in scientific literature. Derivatization strategies typically target reactive functional groups like amines, carboxylic acids, or alcohols. However, the sulfide (B99878) linkage in this compound is relatively inert to common derivatization agents.